N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of thiadiazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and benzothiazole intermediates. The key steps include:
Formation of Thiadiazole Intermediate: This involves the reaction of appropriate thiosemicarbazide with an oxidizing agent to form the thiadiazole ring.
Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Coupling Reaction: The thiadiazole and benzothiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution but may include the use of Lewis acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: It may be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
Mechanism of Action
The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- N-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(phenylsulfonyl)-2-piperidinecarboxamide
- N-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1-pyrrolidinylsulfonyl)benzamide
Uniqueness
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both thiadiazole and benzothiazole moieties, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S4/c1-3-7-23-16-20-19-14(26-16)18-13(21)9-24-15-17-11-6-5-10(22-4-2)8-12(11)25-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPDLYLZFXFSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NN=C(S3)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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